molecular formula C15H19NO5 B13751986 2-{[(Benzyloxy)carbonyl]amino}-4-hydroxycyclohexane-1-carboxylic acid CAS No. 1177193-29-1

2-{[(Benzyloxy)carbonyl]amino}-4-hydroxycyclohexane-1-carboxylic acid

Cat. No.: B13751986
CAS No.: 1177193-29-1
M. Wt: 293.31 g/mol
InChI Key: WMASAXSIWUGWBX-UHFFFAOYSA-N
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Description

(1R*,2S*,4S*)-2-Benzyloxycarbonylamino-4-hydroxy-cyclohexanecarboxylic acid is a stereoisomeric compound with significant potential in various scientific fields. This compound is characterized by its unique structural configuration, which includes a benzyloxycarbonylamino group and a hydroxy group attached to a cyclohexane ring. The stereochemistry of this compound is denoted by the specific arrangement of its substituents, making it an interesting subject for research and application.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R*,2S*,4S*)-2-Benzyloxycarbonylamino-4-hydroxy-cyclohexanecarboxylic acid typically involves multiple steps, including the protection of functional groups, formation of the cyclohexane ring, and introduction of the benzyloxycarbonylamino and hydroxy groups. Common synthetic routes may involve the use of starting materials such as cyclohexanone derivatives, which undergo various chemical transformations under controlled conditions. Reaction conditions often include the use of solvents like N-methyl-2-pyrrolidinone (NMP) and N,N-dimethylacetamide (DMAc), as well as catalysts and reagents to facilitate the desired transformations .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance the efficiency and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

(1R*,2S*,4S*)-2-Benzyloxycarbonylamino-4-hydroxy-cyclohexanecarboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The benzyloxycarbonylamino group can be reduced to form an amine.

    Substitution: The hydroxy group can be substituted with other functional groups, such as halides or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and appropriate catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone or aldehyde, while reduction of the benzyloxycarbonylamino group may yield an amine.

Scientific Research Applications

(1R*,2S*,4S*)-2-Benzyloxycarbonylamino-4-hydroxy-cyclohexanecarboxylic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of (1R*,2S*,4S*)-2-Benzyloxycarbonylamino-4-hydroxy-cyclohexanecarboxylic acid involves its interaction with specific molecular targets and pathways. The benzyloxycarbonylamino group can form hydrogen bonds and hydrophobic interactions with proteins, influencing their structure and function. The hydroxy group can participate in nucleophilic attacks and other chemical reactions, modulating the activity of enzymes and other biomolecules. The overall effect of this compound depends on its specific binding interactions and the pathways it influences.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1R*,2S*,4S*)-2-Benzyloxycarbonylamino-4-hydroxy-cyclohexanecarboxylic acid is unique due to its specific stereochemistry and combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and interact with biological targets makes it a versatile compound for research and application in multiple fields.

Properties

CAS No.

1177193-29-1

Molecular Formula

C15H19NO5

Molecular Weight

293.31 g/mol

IUPAC Name

4-hydroxy-2-(phenylmethoxycarbonylamino)cyclohexane-1-carboxylic acid

InChI

InChI=1S/C15H19NO5/c17-11-6-7-12(14(18)19)13(8-11)16-15(20)21-9-10-4-2-1-3-5-10/h1-5,11-13,17H,6-9H2,(H,16,20)(H,18,19)

InChI Key

WMASAXSIWUGWBX-UHFFFAOYSA-N

Canonical SMILES

C1CC(C(CC1O)NC(=O)OCC2=CC=CC=C2)C(=O)O

Origin of Product

United States

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